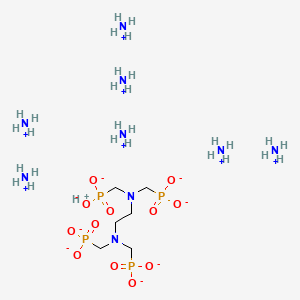
2-Buten-1-one, 1-(2,2,6-trimethylcyclohexyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Buten-1-one, 1-(2,2,6-trimethylcyclohexyl)- is an organic compound with the molecular formula C13H22O It is a derivative of butenone and is characterized by the presence of a trimethylcyclohexyl group attached to the butenone backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Buten-1-one, 1-(2,2,6-trimethylcyclohexyl)- can be achieved through several methods. One common approach involves the aldol condensation of 2,2,6-trimethylcyclohexanone with acetaldehyde under basic conditions. The reaction typically requires a strong base such as sodium hydroxide or potassium hydroxide and is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of 2-Buten-1-one, 1-(2,2,6-trimethylcyclohexyl)- may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as distillation or recrystallization are employed to isolate the compound from reaction mixtures.
化学反応の分析
Types of Reactions
2-Buten-1-one, 1-(2,2,6-trimethylcyclohexyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like halides, amines, and thiols can be employed in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, alkanes
Substitution: Various substituted derivatives depending on the nucleophile used
科学的研究の応用
2-Buten-1-one, 1-(2,2,6-trimethylcyclohexyl)- has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound can be utilized in studies involving enzyme interactions and metabolic pathways.
Industry: It is employed in the production of fragrances, flavors, and other specialty chemicals.
作用機序
The mechanism of action of 2-Buten-1-one, 1-(2,2,6-trimethylcyclohexyl)- involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules such as proteins and nucleic acids. This interaction can lead to modifications in the structure and function of these biomolecules, influencing various biological pathways.
類似化合物との比較
Similar Compounds
- 2-Buten-1-one, 1-(2,6,6-trimethyl-1-cyclohexen-1-yl)
- 2-Buten-1-one, 1-(2,6,6-trimethyl-1,3-cyclohexadien-1-yl)
- 2-Buten-1-one, 1-(4-hydroxy-2,6,6-trimethyl-1-cyclohexen-1-yl)
Uniqueness
2-Buten-1-one, 1-(2,2,6-trimethylcyclohexyl)- is unique due to its specific structural configuration, which imparts distinct chemical properties and reactivity. The presence of the trimethylcyclohexyl group influences the compound’s stability, solubility, and interaction with other molecules, making it valuable for specialized applications.
特性
CAS番号 |
39900-18-0 |
|---|---|
分子式 |
C13H22O |
分子量 |
194.31 g/mol |
IUPAC名 |
(E)-1-[(1R,6R)-2,2,6-trimethylcyclohexyl]but-2-en-1-one |
InChI |
InChI=1S/C13H22O/c1-5-7-11(14)12-10(2)8-6-9-13(12,3)4/h5,7,10,12H,6,8-9H2,1-4H3/b7-5+/t10-,12+/m1/s1 |
InChIキー |
DDDIVAXBYDCLRR-FLPUTOKSSA-N |
異性体SMILES |
C/C=C/C(=O)[C@@H]1[C@@H](CCCC1(C)C)C |
正規SMILES |
CC=CC(=O)C1C(CCCC1(C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



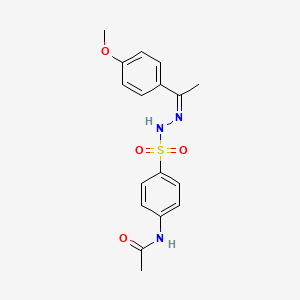
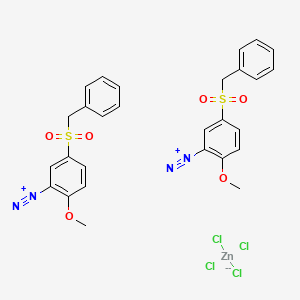
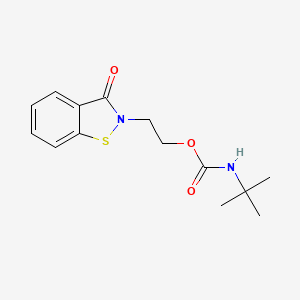

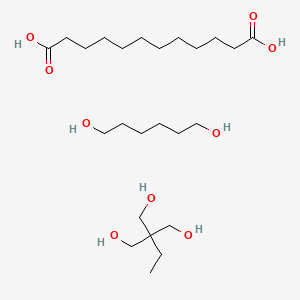
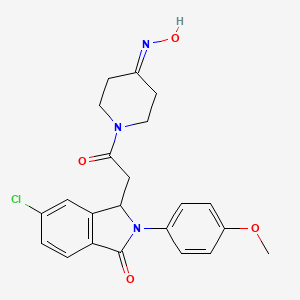
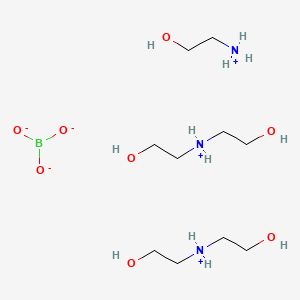

![(p-Chlorobenzyl)dimethyl[3-[(1-oxotetradecyl)amino]propyl]ammonium chloride](/img/structure/B12692713.png)

![N-[4-Chloro-2-[(2-chloro-4,6-dinitrophenyl)azo]-5-[(2-methoxyethyl)amino]phenyl]acetamide](/img/structure/B12692733.png)
